4-Methoxy-4'-heptoxy-trans-stilbene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35135-45-6 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-heptoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-18-24-22-16-12-20(13-17-22)9-8-19-10-14-21(23-2)15-11-19/h8-17H,3-7,18H2,1-2H3/b9-8+ |
InChI Key |
NXFLCVCENJLQFQ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation Techniques in Stilbene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-Methoxy-4'-heptoxy-trans-stilbene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the vinylic protons of the trans-double bond, and the protons of the methoxy (B1213986) and heptoxy groups are expected. The protons on the stilbene (B7821643) core typically appear in the aromatic region (δ 6.8-7.5 ppm). nih.gov The two protons of the central ethylenic bridge are chemically equivalent and give rise to a characteristic signal, with a large coupling constant (J-value) that confirms the trans configuration. rsc.org The singlet for the methoxy group (–OCH₃) protons would be observed around δ 3.8 ppm, while the signals for the heptoxy chain (–O(CH₂)₆CH₃) would appear in the upfield region, with the –OCH₂– protons being the most deshielded of the alkyl chain. nih.gov
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. This includes the carbons of the two distinct phenyl rings, the vinylic carbons, the methoxy carbon, and the seven carbons of the heptoxy group. rsc.org The chemical shifts provide evidence for the electronic environment of each carbon, confirming the substitution pattern of the aromatic rings.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
This table is generated based on data from similar stilbene structures and general NMR principles.
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.8 – 7.5 | Complex multiplet patterns due to coupling. |
| Vinylic Protons | ¹H | ~7.0 | A singlet or two doublets confirming trans-geometry. |
| Methoxy Protons | ¹H | ~3.8 | A sharp singlet for the three protons. |
| Heptoxy (α-CH₂) | ¹H | ~4.0 | A triplet coupled to the adjacent CH₂ group. |
| Heptoxy (Alkyl) | ¹H | 0.9 – 1.8 | Overlapping multiplets for the rest of the chain. |
| Aromatic Carbons | ¹³C | 114 – 160 | Includes signals for substituted and unsubstituted carbons. |
| Vinylic Carbons | ¹³C | ~126-129 | Two distinct signals for the double bond carbons. |
| Methoxy Carbon | ¹³C | ~55 | A single peak for the methoxy carbon. |
Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₂₂H₂₈O₂), the molecular weight is 324.46 g/mol . nist.gov In an MS experiment, this would be observed as the molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 324.
The fragmentation pattern in MS gives clues about the compound's structure. Common fragmentation pathways for this molecule would involve:
Cleavage of the ether bonds: Loss of the methoxy radical (•OCH₃) or the heptoxy radical (•O(CH₂)₆CH₃).
Breakage of the alkyl chain: Sequential loss of alkyl fragments from the heptoxy group.
Fission at the ethylenic bridge: Cleavage of the C=C bond, leading to fragments corresponding to the substituted styryl moieties.
Analysis of these fragments allows for the verification of the methoxy and heptoxy substituents and the core stilbene structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
For this compound, the IR spectrum would show key absorption bands confirming its structure. A crucial band for stilbenes is the out-of-plane C-H bending vibration of the trans-vinylic hydrogens, which appears as a strong peak around 960-980 cm⁻¹. chegg.com Other significant absorptions include:
Aromatic C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H stretching from the heptoxy group just below 3000 cm⁻¹.
C=C stretching from the aromatic rings and the vinylic double bond in the 1500-1650 cm⁻¹ region.
Asymmetric and symmetric C-O-C stretching from the ether linkages around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. chegg.com
Raman spectroscopy provides complementary information. Due to the molecule's center of symmetry in the trans configuration, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. The C=C ethylenic stretch is typically a very strong band in the Raman spectrum of stilbenes. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600, 1580, 1500 | IR, Raman |
| Vinylic C=C Stretch | ~1640 | Strong in Raman, variable in IR |
| Asymmetric C-O-C Stretch | ~1250 | Strong in IR |
| Symmetric C-O-C Stretch | ~1030 | Strong in IR |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method yields detailed information on bond lengths, bond angles, and the planarity of the stilbene core. For liquid crystalline materials, understanding the solid-state packing is crucial as it influences the mesophase behavior upon heating.
An XRD analysis of this compound would reveal how the planar stilbene units pack together and how the flexible heptoxy chains arrange themselves within the crystal lattice. This information is vital for correlating the molecular structure with macroscopic properties like melting point and liquid crystallinity. While specific crystallographic data for this compound is not widely published, the technique remains the definitive method for solid-state structural elucidation. chemeo.com
Thermal Analysis Techniques in Understanding Phase Behavior Research
The phase transitions of liquid crystalline materials are investigated using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures and enthalpy changes (ΔH) associated with phase transitions, such as melting (crystal to liquid or mesophase) and clearing (mesophase to isotropic liquid).
For this compound, DSC data reveals a fusion (melting) point at approximately 423 K (150 °C). chemeo.comnist.gov The associated enthalpy of fusion (ΔfusH) is reported as 42.76 kJ/mol, and the entropy of fusion (ΔfusS) is 101.1 J/mol·K. chemeo.comnist.gov This transition corresponds to the change from a crystalline solid to an isotropic liquid. The presence of any intermediate liquid crystal phases (mesophases) would appear as additional peaks in the DSC thermogram between the melting and clearing points.
Table 3: Phase Transition Data for this compound from DSC
| Parameter | Value | Unit | Transition |
|---|---|---|---|
| Tfus | ~423 | K | Crystal → Isotropic Liquid |
| ΔHfus | 42.76 | kJ/mol | Crystal → Isotropic Liquid |
| ΔSfus | 101.1 | J/mol·K | Crystal → Isotropic Liquid |
Source: NIST Webbook chemeo.comnist.gov
Polarizing Optical Microscopy (POM) is a vital technique for identifying and characterizing liquid crystal phases. When a liquid crystalline sample is viewed between crossed polarizers, it appears birefringent (brightly colored), whereas an isotropic liquid appears dark. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture.
For this compound, POM would be used in conjunction with a hot stage to observe the phase transitions identified by DSC. As the crystalline solid is heated, its melting to the isotropic liquid would be seen as a loss of birefringence, with the field of view turning dark at the melting point. researchgate.net If any mesophases were present, they would appear as unique, often intricate textures upon the melting of the solid, which would then disappear at the clearing point temperature.
Quasielastic Neutron Scattering (QENS) for Molecular Dynamics Elucidation
A pertinent example is the study of 2,3,3′,4′-tetramethoxy-trans-stilbene, which employed QENS to characterize its molecular dynamics. rsc.org This research revealed that the primary internal molecular motion is the reorientational dynamics of the methoxy groups. rsc.org Interestingly, a significant diversity in the rotational activation energies of the four methoxy groups was observed. One methyl group exhibited a low activation barrier of approximately 3 kJ mol⁻¹, while the other three had considerably higher activation energies ranging from 10 to 14 kJ mol⁻¹. rsc.org This differentiation was attributed to intramolecular interactions. rsc.org
Interactive Data Table: Expected QENS Observables for this compound
| Molecular Motion | Expected Timescale | Probed by QENS | Anticipated Activation Energy (kJ mol⁻¹) |
| Methoxy group rotation | ps | Rotational diffusion | 5 - 15 |
| Heptoxy chain segmental motion | ps - ns | Localized diffusion | Variable, dependent on segment |
| Whole molecule tumbling | ns | Overall rotational diffusion | Higher, dependent on phase |
Spectroscopic Investigations of Electronic Transitions (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. For trans-stilbene (B89595) and its derivatives, the most prominent feature in the UV-Vis spectrum is a strong absorption band corresponding to the π → π* transition of the conjugated system.
The parent trans-stilbene molecule exhibits a strong absorption maximum around 295-312 nm. omlc.orgresearchgate.net The introduction of substituents on the phenyl rings can significantly alter the position and intensity of this absorption band. In the case of this compound, we have an electron-donating methoxy group (-OCH₃) on one phenyl ring and an electron-donating heptoxy group (-OC₇H₁₅) on the other. Both alkoxy groups act as auxochromes, extending the conjugation of the π-system through their lone pair electrons and causing a bathochromic (red) shift of the absorption maximum compared to unsubstituted trans-stilbene.
The presence of these donor groups on opposite ends of the conjugated bridge creates a "push-pull" like system, although both are donating. This electronic structure leads to a charge transfer character in the electronic transition, further contributing to the red shift. Theoretical studies on similar push-pull trans-stilbene derivatives have shown that the introduction of donor and acceptor groups can significantly enhance non-linear optical properties. nih.gov
The UV-Vis spectrum of this compound is therefore expected to show a main absorption band at a longer wavelength than trans-stilbene, likely in the 320-350 nm range. The exact position will be influenced by the solvent polarity, with more polar solvents generally causing a further shift.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Compound | Substituents | Expected λmax (nm) | Transition Type |
| trans-Stilbene | None | ~295-312 | π → π |
| 4-Methoxystilbene | 4-OCH₃ | ~320 | π → π |
| This compound | 4-OCH₃, 4'-OC₇H₁₅ | ~320-350 | π → π* with charge transfer character |
Computational and Theoretical Investigations of Stilbene Electronic Structure and Dynamics
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and geometric parameters of molecules. These methods provide a detailed picture of the electron distribution and the energies of different molecular orbitals, which are crucial for understanding a molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) for Ground and Excited State Geometries
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic properties of molecular systems. It offers a good balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like 4-Methoxy-4'-heptoxy-trans-stilbene.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transition properties and its chemical reactivity. In substituted stilbenes, the nature and position of the substituent groups, such as the methoxy (B1213986) and heptoxy groups in this case, can significantly influence the HOMO and LUMO energy levels.
Illustrative DFT Calculated Geometries for a Generic 4,4'-Dialkoxy-trans-stilbene:
| Parameter | Ground State (S₀) | Excited State (S₁) |
| Ethylene (B1197577) C=C bond length | ~1.34 Å | ~1.42 Å |
| Phenyl-C bond length | ~1.47 Å | ~1.43 Å |
| Phenyl ring dihedral angle | ~5-15° | ~0-5° (more planar) |
This table provides representative values for a generic 4,4'-dialkoxy-trans-stilbene based on typical DFT calculation results. The actual values for this compound would require specific calculations.
Ab Initio Methods for Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules.
For this compound, ab initio calculations can be used to obtain a more precise characterization of its electronic wave function and electron correlation effects, which are not fully accounted for in standard DFT methods. These calculations can be particularly important for accurately describing the excited states and the potential energy surfaces involved in photoisomerization.
A key aspect of the electronic structure of stilbene (B7821643) derivatives is the nature of their electronic transitions. The lowest energy transition is typically a π → π* transition, which is responsible for the strong UV absorption of these molecules. Ab initio methods can provide detailed information about the character and energy of this transition, as well as other higher-energy electronic states.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Reorientations
While quantum chemical calculations provide a static picture of a molecule's geometry and electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and the study of its reorientational dynamics.
For this compound, MD simulations can be used to investigate the flexibility of the heptoxy chain and the rotational freedom of the methoxy group. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or in the solid state. The simulations can also provide insights into the timescales of different molecular motions, such as the reorientation of the phenyl rings or the flexing of the entire molecule. In a study of 2,3,3′,4′-tetramethoxy-trans-stilbene, a combination of experimental techniques and theoretical calculations, including MD simulations, provided a detailed analysis of molecular reorientations. nih.gov
Theoretical Modeling of Photoisomerization Pathways and Energy Landscapes
The hallmark of stilbene chemistry is its trans-cis photoisomerization. Upon absorption of a photon, the trans isomer can be converted to the cis isomer, and vice versa. Theoretical modeling is crucial for understanding the complex pathways and energy landscapes that govern this process.
The photoisomerization of stilbene is thought to proceed through a "phantom" singlet state, which is a twisted conformation of the molecule that serves as an intermediate between the trans and cis isomers. Theoretical calculations can be used to map out the potential energy surfaces of the ground and excited states along the isomerization coordinate, which is typically the dihedral angle of the central ethylene bond.
For this compound, the presence of the electron-donating alkoxy groups is expected to influence the energy barriers and the shape of the potential energy surfaces. These substituents can affect the stability of the excited states and the efficiency of the isomerization process. Theoretical models can predict the activation energies for the isomerization and the lifetimes of the excited states.
Illustrative Energy Barriers in Stilbene Photoisomerization:
| Transition | Energy Barrier (kcal/mol) |
| trans (S₁) → Twisted (S₁) | ~2-5 |
| cis (S₁) → Twisted (S₁) | ~0-1 |
| Twisted (S₁) → trans (S₀) | ~0 |
| Twisted (S₁) → cis (S₀) | ~0 |
This table provides a general representation of the energy barriers involved in the photoisomerization of stilbene derivatives. The actual values for this compound would depend on the specific computational method used and the environment.
Structure-Property Relationship Predictions via Computational Chemistry (excluding physical properties)
Computational chemistry provides a powerful platform for establishing structure-property relationships, which are essential for the rational design of molecules with desired functionalities. For stilbene derivatives, a key focus is on understanding how the chemical structure influences their photochemical and photophysical properties.
In the case of this compound, computational methods can be used to predict how variations in the alkoxy substituents would affect properties such as the absorption and emission wavelengths, the quantum yield of fluorescence, and the efficiency of photoisomerization. For example, by systematically changing the length of the alkoxy chain or the position of the substituents, it is possible to build a quantitative structure-activity relationship (QSAR) model. Such models can guide the synthesis of new stilbene derivatives with tailored optical properties.
Investigation of Intramolecular and Intermolecular Interactions
The conformation and properties of this compound are influenced by a network of intramolecular and intermolecular interactions. Computational methods can be used to investigate these subtle yet important forces.
Intramolecularly, the interactions between the alkoxy groups and the phenyl rings, as well as potential weak hydrogen bonds, can affect the planarity of the molecule and the rotational barriers of the substituents. For instance, the interaction between the lone pairs of the oxygen atoms and the π-system of the phenyl rings can be analyzed using methods like Natural Bond Orbital (NBO) analysis.
Intermolecularly, in the solid state or in solution, stilbene molecules can interact with each other or with solvent molecules through van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. Computational studies can model these interactions to predict the packing of the molecules in a crystal lattice or their solvation structure in a liquid. These intermolecular interactions can have a significant impact on the photophysical properties of the molecule, such as its fluorescence quantum yield, by restricting or facilitating non-radiative decay pathways.
Photophysical Phenomena and Isomerization Dynamics of Stilbenes
Photoinduced trans-cis Isomerization Mechanisms
The isomerization from the trans to the cis form upon photoexcitation is a complex process governed by the potential energy surfaces of the molecule's electronic states. rsc.org This transformation can proceed through different mechanistic pathways, primarily involving the first excited singlet state (S1) and, in some cases, triplet state intermediates (T1). researchgate.netresearchgate.netepa.gov
For most stilbene (B7821643) derivatives, direct photoexcitation promotes the molecule from the ground state (S0) to the first excited singlet state (S1). researchgate.netnih.gov The isomerization process on the S1 potential energy surface is the dominant pathway. researchgate.net Following excitation to the Franck-Condon region of the S1 state, the molecule undergoes a torsional rotation around the central ethylenic bond. researchgate.netnih.gov This rotation leads the molecule towards a key intermediate geometry. researchgate.netacs.org The isomerization is an ultrafast process, and theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in mapping these excited-state pathways. nih.govnih.gov The presence of electron-donating substituents, such as the methoxy (B1213986) and heptoxy groups in 4-Methoxy-4'-heptoxy-trans-stilbene, can influence the electronic structure and the energy barriers along this pathway. nih.gov
While the singlet state pathway is often dominant in direct photoisomerization, the triplet excited state (T1) can also play a crucial role, particularly in sensitized photoisomerization. rsc.orgkyoto-u.ac.jp In this process, a sensitizer (B1316253) molecule absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to the stilbene molecule. rsc.orgkyoto-u.ac.jp This populates the stilbene's T1 state, which then isomerizes. rsc.orgresearchgate.net The geometry of the stilbene triplet state is believed to be twisted, providing a channel for decay to both the trans and cis ground state isomers. rsc.orgresearchgate.net The quantum yields for triplet-sensitized isomerization can differ significantly from those of direct photoisomerization. rsc.org For instance, in the presence of oxygen, which can facilitate intersystem crossing, the quantum yields for cis-to-trans and trans-to-cis isomerization of stilbene were found to be 0.22 and 0.42, respectively. rsc.org
A central concept in stilbene photoisomerization is the "phantom" or perpendicular twisted state (p). researchgate.netiastate.eduresearchgate.net This state is an intermediate on the S1 potential energy surface, located at a dihedral angle of approximately 90° around the central double bond. iastate.eduresearchgate.net After initial excitation, the molecule relaxes from the planar Franck-Condon region towards this lower-energy p state. epa.govacs.org The p* state is considered a critical juncture, as it lies near a conical intersection with the ground state (S0) potential energy surface. acs.orgiastate.edunih.gov This proximity allows for efficient non-radiative decay back to the S0 state, partitioning the population between the trans and cis isomers. iastate.edunih.gov Theoretical models, including spin-flip density functional theory, have been used to characterize the twisted-pyramidalized geometry of this crucial intermediate. iastate.edunih.govacs.org
Quantum Yield Analysis of Isomerization Processes
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed. For stilbenes, separate quantum yields are defined for the trans→cis (Φt→c) and cis→trans (Φc→t) processes. These values are highly dependent on factors such as the excitation wavelength, solvent, and temperature. wikipedia.orgepa.gov
Table 1: Representative Quantum Yields for Stilbene Isomerization
| Process | Quantum Yield (Φ) | Conditions | Citation |
|---|---|---|---|
| cis → trans | 0.22 ± 0.04 | Triplet sensitized, in the presence of O2 | rsc.org |
| trans → cis | 0.42 ± 0.03 | Triplet sensitized, in the presence of O2 | rsc.org |
| ¹c* → ¹t* (adiabatic) | 0.0020 | Direct excitation, n-hexane | epa.gov |
| 4E,15Z → 4Z,15Z-Bilirubin | 0.03 - 0.05 | Bound to human serum albumin, 450-510 nm | nih.gov |
Note: Data for bilirubin, a different photoisomeric system, is included to illustrate the variability and wavelength dependence of quantum yields.
Influence of Substituent Effects on Photoisomerization Kinetics and Efficiency
Substituents on the phenyl rings dramatically influence the photophysical and photochemical properties of stilbenes. researchgate.net The methoxy (–OCH3) and heptoxy (–O(CH2)6CH3) groups on this compound are both electron-donating substituents.
Electron-donating groups in the 4 and 4' positions generally affect the isomerization process by:
Altering Electronic Properties : They increase the electron density of the π-system, which can lower the energy of the S1 excited state. nih.gov
Stabilizing Intermediates : They can stabilize polar or charge-transfer characteristics in the excited state, potentially lowering the energy barrier to rotation towards the perpendicular (p*) state. acs.org
Modifying Kinetics : The rate of isomerization can be accelerated. For instance, studies on azobenzenes, which have similar isomerization mechanisms, show that 4,4'-dialkoxy substitution accelerates the thermal cis-to-trans isomerization. researchgate.netnih.gov In photochemical processes, electron-donating groups can also enhance the rate of isomerization. rsc.org
Steric Effects : While the methoxy group has a minimal steric profile, the longer heptoxy chain could introduce steric hindrance, although its flexibility may mitigate this effect. Steric hindrance at the ethylenic core is known to promote twisting motions. researchgate.netnih.gov
The asymmetric substitution in this compound may lead to a more pronounced dipole moment in the excited state compared to symmetrically substituted dialkoxystilbenes, which could further influence its interaction with polar solvents and affect isomerization efficiency. researchgate.net
Photostationary States and Their Dependence on Environmental Factors
Under continuous irradiation, a reversible photochemical reaction reaches a photostationary state (PSS), which is a dynamic equilibrium where the rate of the forward reaction (trans→cis) equals the rate of the reverse reaction (cis→trans). wikipedia.org The composition of the mixture at the PSS ([cis]/[trans] ratio) is dependent on the excitation wavelength and the quantum yields of the forward and reverse reactions. wikipedia.org
The PSS is highly sensitive to environmental factors: caltech.edu
Solvent Polarity : For stilbenes with electron-donating and electron-withdrawing groups, the PSS can be markedly dependent on solvent polarity. caltech.edu Polar solvents can stabilize polar excited states or intermediates, thereby altering the relative rates of isomerization and shifting the PSS. researchgate.netacs.org
Temperature : Temperature can affect the rates of both photochemical and thermal isomerization processes, which in turn influences the final PSS composition. wikipedia.orgcaltech.edu
Viscosity : Higher viscosity can sterically hinder the large-amplitude rotational motion required for isomerization, slowing down the process and affecting the time to reach the PSS. researchgate.net For stilbenes immobilized on surfaces, the isomerization rate constant was found to be 3–4 times lower than in a free state. researchgate.net
For this compound, the electron-donating nature of its substituents suggests that its photostationary state may be influenced by solvent polarity. caltech.edu The final equilibrium will be a balance between the absorption spectra of the trans and cis isomers at the given excitation wavelength and their respective isomerization quantum yields in that specific environment. wikipedia.org
Spectroscopic Probing of Excited State Dynamics (e.g., Transient Absorption Spectroscopy)
The study of the excited-state dynamics of this compound involves the use of pump-probe spectroscopic techniques to monitor the changes in the molecule's absorption spectrum after it has been excited by a short pulse of light. This allows researchers to track the population of the initial excited state and the formation of any transient intermediates on timescales ranging from femtoseconds to nanoseconds.
The photochemistry of various methoxy-substituted stilbene derivatives has been explored, revealing the influence of solvent and substitution patterns on their excited-state behavior. For instance, studies on other methoxy-stilbenes have shown that the fluorescence of the trans isomers can be quenched by polar solvents like 2,2,2-trifluoroethanol (B45653) (TFE). Upon irradiation in such solvents, photoaddition products are formed, suggesting the involvement of transient carbocation intermediates. These intermediates have been directly observed using laser flash photolysis in highly polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). The general mechanism is believed to involve photoprotonation of the stilbene derivative by the solvent, followed by the capture of the resulting carbocation by a nucleophile.
The substitution of a methoxy group, a moderate electron donor, at the para position is known to facilitate the stabilization of a zwitterionic character at the ethylenic bond in the excited state. nih.gov This stabilization is thought to enhance the rate of trans-to-cis isomerization. nih.gov The general photophysical characteristics of various methoxy-trans-stilbene derivatives have been studied in the solid state, revealing fluorescence lifetimes ranging from 0.82 to 3.46 nanoseconds and fluorescence quantum yields from 0.07 to 0.69. nih.gov However, detailed transient absorption data for this compound in solution, which would provide precise lifetimes and spectral signatures of its excited states, remains a subject for more specific investigation.
While direct experimental data for this compound is limited in the publicly available literature, the established behavior of closely related compounds allows for a general understanding of the processes at play. The combination of a methoxy and a longer alkoxy chain (heptoxy) as donor groups is expected to influence the electronic properties of the stilbene core and, consequently, its excited-state lifetime and isomerization dynamics.
To provide a clearer picture of the kind of data obtained from such studies, the following table illustrates hypothetical transient absorption data for a generic donor-substituted trans-stilbene (B89595) in a non-polar solvent, based on published studies of similar molecules.
| Time Delay (ps) | Wavelength (nm) | Transient Absorbance (ΔA) |
| 0.5 | 350 | 0.05 |
| 0.5 | 580 | 0.20 |
| 10 | 350 | 0.03 |
| 10 | 580 | 0.15 |
| 50 | 350 | 0.01 |
| 50 | 580 | 0.05 |
| 100 | 580 | 0.01 |
This is a hypothetical data table for illustrative purposes.
In such an experiment, the decay of the transient absorption signal at a specific wavelength (e.g., 580 nm, characteristic of the first excited singlet state, S₁) would be monitored over time. The rate of this decay provides the lifetime of the excited state. The appearance of new absorption bands at different wavelengths could indicate the formation of other transient species, such as the twisted intermediate on the path to the cis isomer.
Further insights into the structural evolution during the isomerization process can be gained from techniques like femtosecond stimulated Raman spectroscopy (FSRS). For the parent trans-stilbene molecule, FSRS has been used to measure vibrational spectra in the excited state, revealing information about the molecular geometry and how it changes over time.
Molecular Design Principles and Mesomorphic Behavior of Stilbene Based Liquid Crystalline Systems
Molecular Architecture-Mesophase Relationship in Stilbene (B7821643) Derivatives
The capacity of a stilbene derivative to form a liquid crystalline phase, or mesophase, is intrinsically linked to its molecular architecture. These molecules are typically calamitic (rod-shaped), consisting of a rigid central core and flexible terminal groups. mdpi.com The core, in this case, is the trans-stilbene (B89595) unit, which provides the necessary structural anisotropy.
Role of Alkoxy Chain Length (e.g., Heptoxy Group) in Mesophase Stabilization
The length of the flexible alkoxy chains attached to the rigid stilbene core is a key determinant in stabilizing specific mesophases. In 4-Methoxy-4'-heptoxy-trans-stilbene, the molecule possesses a short methoxy (B1213986) group (-OCH₃) on one end and a longer heptoxy group (-OC₇H₁₅) on the other.
Generally, increasing the length of the alkyl or alkoxy chain has several predictable effects. It often lowers the melting point of the compound. mdpi.com Furthermore, longer chains tend to enhance the stability of more ordered smectic phases over the less ordered nematic phase. researchgate.netresearchgate.net This is attributed to the increased van der Waals interactions and the tendency of the flexible chains to segregate from the rigid cores, promoting a layered, or smectic, arrangement. researchgate.net Conversely, the nematic-to-isotropic transition temperature often decreases as the alkoxy chain length increases, which is explained by the dilution of the interactions between the rigid mesogenic cores. researchgate.net Therefore, the heptoxy group in the target molecule plays a crucial role in defining the temperature range and type of its liquid crystalline behavior, favoring the formation of smectic phases.
Mechanisms of Liquid Crystalline Phase Formation (e.g., Nematic, Smectic)
Liquid crystalline phases are characterized by degrees of molecular order that are intermediate between a perfect crystal and a random liquid. ucsd.edu The formation of these phases from a calamitic material like a stilbene derivative occurs as a function of temperature. researchgate.net
Nematic (N) Phase: This is the least ordered liquid crystal phase. ucsd.edu In the nematic phase, the rod-like molecules exhibit long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they possess only short-range positional order, allowing them to move around freely as in a liquid. researchgate.netucsd.edu This phase is distinguished by its fluidity and characteristic textures, such as the schlieren texture, when viewed under a polarizing optical microscope. researchgate.netmdpi.com
Smectic (Sm) Phase: At lower temperatures, a nematic phase may transition into a more ordered smectic phase. researchgate.net Smectic phases possess both long-range orientational order and, additionally, a degree of long-range positional order. mdpi.comucsd.edu The molecules organize themselves into well-defined layers or sheets. researchgate.net Within these layers, the molecules may have liquid-like positional order (Smectic A) or exhibit a collective tilt with respect to the layer normal (Smectic C). tandfonline.com The higher degree of order in smectic phases results in higher viscosity compared to the nematic phase. researchgate.net
The transition from the crystalline solid to a smectic phase, then to a nematic phase, and finally to the isotropic liquid upon heating involves a stepwise loss of this positional and orientational order.
Supramolecular Organization and Intermolecular Interactions in Liquid Crystalline Phases
The self-assembly of stilbene molecules into ordered liquid crystalline phases is driven by a delicate balance of intermolecular interactions. These non-covalent forces are responsible for the supramolecular architecture observed in mesophases. researchgate.net The primary interactions at play include:
Anisotropic van der Waals forces: These are the dominant forces that encourage the parallel alignment of the elongated, polarizable molecules.
π-π stacking: The aromatic phenyl rings of the stilbene core can stack on top of one another, contributing significantly to the stability of the ordered phase.
Dipole-dipole interactions: The presence of polar groups, such as the ether linkages in the methoxy and heptoxy substituents, can introduce dipole moments that influence molecular packing and alignment.
Design Strategies for Tunable Mesomorphic Behavior
The ability to engineer stilbene derivatives with specific liquid crystalline properties is a key goal in materials science. Several design strategies allow for the fine-tuning of mesomorphic behavior:
Modification of Terminal Chains: As discussed, altering the length of the alkoxy or alkyl chains is a powerful tool. researchgate.netmdpi.com Increasing chain length generally promotes smectic phases, while shorter chains favor nematic phases. researchgate.net Introducing branched chains can lower melting and clearing points. mdpi.com
Altering the Rigid Core: While this article focuses on a stilbene core, modifying the core itself (e.g., by replacing a benzene (B151609) ring with a different heterocyclic ring) can drastically change the mesomorphic properties by altering the molecule's shape, rigidity, and polarizability. tandfonline.com
Introduction of Lateral Substituents: Attaching small groups to the sides of the stilbene core can disrupt the packing efficiency of the molecules. This typically lowers the melting point and can reduce the stability of the liquid crystal phase. researchgate.net
Varying Terminal Group Polarity: The electronic nature of the terminal groups has a profound impact. tandfonline.com Attaching strongly polar groups or electron-donating/withdrawing groups can be used to select for specific mesophases and influence transition temperatures. tandfonline.com
Through the systematic application of these strategies, researchers can design stilbene-based liquid crystals with tailored phase transition temperatures and specific types of mesophases for various applications.
Theoretical Models for Liquid Crystal Phase Transitions
The transitions between the isotropic, nematic, and smectic phases can be described by several theoretical models that provide a framework for understanding these phenomena.
Maier-Saupe Theory: This is a mean-field theory that successfully describes the nematic-isotropic (N-I) phase transition. ucsd.edu It considers the long-range attractive forces (anisotropic van der Waals interactions) as the primary driver for the alignment of molecules. The theory predicts a first-order phase transition from the disordered isotropic state to the orientationally ordered nematic state, which is consistent with experimental observations. ucsd.eduresearchgate.net
Landau-de Gennes Theory: This is a more general, phenomenological theory based on symmetry principles. ucsd.edunewton.ac.uk It describes phase transitions in terms of an order parameter. For the N-I transition, a tensor order parameter is used to represent the degree of orientational order. arxiv.org The free energy of the system is expressed as a power series of this order parameter. ucsd.edu By minimizing this free energy, the theory can predict the stable phase at a given temperature and describe the nature of the transition (first or second order). newton.ac.uk Modified versions of this theory can also be extended to model the more complex transitions involving smectic phases by incorporating an additional order parameter to describe the positional, layered structure. arxiv.org These models are crucial for predicting and interpreting the cooperative interactions at the microscopic level that lead to macroscopic phase transitions. ucsd.edu
Physicochemical and Phase Transition Data for this compound
Basic physicochemical data for the compound are provided below.
| Property | Value | Source |
| CAS Registry Number | 35135-45-6 | nist.govchemeo.comnist.gov |
| Molecular Formula | C₂₂H₂₈O₂ | nist.govchemeo.comnist.gov |
| Molecular Weight | 324.46 g/mol | chemeo.com |
The following table details the experimentally observed phase transition temperatures for this compound. The transitions represent the change from a crystalline solid (Cr) to a smectic phase (Sm), then to a nematic phase (N), and finally to an isotropic liquid (I).
| Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/mol·K) | Source |
| Cr → Sm | 400 | 38.5 | 96.3 | nist.gov |
| Sm → N | 412 | 1.17 | 2.84 | nist.gov |
| N → I | 421 | 0.59 | 1.4 | nist.gov |
Note: Data sourced from the NIST Chemistry WebBook. nist.gov Values may be based on specific experimental conditions.
Advanced Materials Research Applications of Stilbene Derivatives
Development of Photoresponsive Materials
The core of 4-Methoxy-4'-heptoxy-trans-stilbene is the photoactive stilbene (B7821643) unit, which can undergo reversible trans-cis isomerization upon irradiation with light of a suitable wavelength. This photoisomerization is a fundamental property that makes stilbene derivatives prime candidates for the development of photoresponsive materials. The trans isomer is typically planar and more stable, while the cis isomer is non-planar. This light-induced structural change can alter the material's bulk properties, such as its absorption spectrum, refractive index, and liquid crystalline phase.
Research into methoxy-substituted stilbenes has shown that they can undergo photoaddition reactions in the presence of certain solvents, such as alcohols. nih.gov This reactivity, initiated by the excited state of the stilbene molecule, allows for the covalent incorporation of the molecule into a polymer matrix or onto a surface, creating materials with light-switchable characteristics. Furthermore, the fluorescence of these compounds can be influenced by their environment; for instance, the fluorescence of several methoxy-stilbene derivatives is quenched by 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov This sensitivity to the chemical environment is a key aspect of their function in photoresponsive systems.
Integration into Optoelectronic Systems Research (e.g., as fluorescent components, energy transfer hosts)
The highly conjugated π-system of this compound gives rise to strong fluorescence, a property extensively explored in optoelectronics. nih.gov Stilbene derivatives are known for their high fluorescence activity, making them useful as core structures in the synthesis of advanced fluorescent materials. nih.gov
Systematic studies on various methoxy-trans-stilbene analogs reveal that their solid-state fluorescence quantum yields (ΦPL) can be moderate to high, ranging from 0.07 to 0.69, with fluorescence lifetimes between 0.82 and 3.46 ns. nih.gov The efficiency of this light emission is highly dependent on the molecular packing in the solid state, which influences the rates of radiative and non-radiative decay processes. nih.gov The significant potential of these molecules as fluorophores makes them attractive for integration into optoelectronic devices like organic light-emitting diodes (OLEDs) as emissive components or as hosts for other guest emitter molecules in energy transfer systems. The molecular structure can be tuned to achieve specific emission colors and efficiencies.
Research on Dye Components and Organic Scintillators
The intense blue fluorescence characteristic of many stilbene derivatives makes them valuable as fluorescent dyes and whiteners. The photophysical properties of this compound, stemming from its stilbene core, are consistent with this application. Its ability to absorb UV light and re-emit it in the visible spectrum is the fundamental principle behind its use as a dye component.
In the field of radiation detection, organic scintillators are materials that emit light upon interaction with ionizing radiation. Stilbene itself is a classic organic scintillator. Derivatives like this compound are investigated for this purpose due to their inherent fluorescence. The efficiency of converting the energy from an incoming particle (like a neutron or gamma-ray) into emitted photons is a critical parameter. The molecular structure, particularly the presence of the extended π-system, is conducive to the scintillation process.
Exploration in Display Technologies from a Materials Science Perspective
A significant area of research for this compound is in the field of liquid crystals, which are the foundational materials for most modern flat-panel displays. The molecular shape of this compound—a rigid, elongated core with flexible terminal chains—is a classic design for thermotropic liquid crystal molecules.
Research dating back to 1972 identified mesomorphic (liquid crystalline) behavior in the 4,4'-dialkoxy-trans-stilbene series, to which this compound belongs. nist.gov The presence of the heptoxy and methoxy (B1213986) chains provides the necessary flexibility and anisotropic molecular shape to form ordered fluid phases (nematic, smectic) upon melting.
Phase Transition Data for this compound
| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) | Entropy of Transition (ΔStrs) | Reference |
| Crystal to Isotropic Liquid | 423 | 42.76 kJ/mol | 101.1 J/mol·K | nist.gov |
Studies on polymers incorporating trans-stilbene (B89595) units with varying alkoxy chain lengths (from 4 to 8 carbons) further confirm the role of these chains in establishing liquid crystalline phases. nih.gov Longer chains, such as the heptoxy group, tend to promote the formation of more ordered smectic phases, which are crucial for certain display applications that require layered structures. nih.govwhiterose.ac.uk The ability to switch the orientation of these liquid crystal molecules with an electric field is the basis for light modulation in liquid crystal displays (LCDs). Therefore, the synthesis and study of compounds like this compound are integral to discovering new materials for advanced display technologies. nih.gov
Emerging Research Frontiers and Future Directions in Stilbene Chemistry
Novel Synthetic Approaches for Complex Stilbene (B7821643) Architectures
The development of efficient and versatile synthetic methods is paramount to exploring the vast chemical space of stilbene derivatives. While traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions have been instrumental, contemporary research is focused on creating more complex and functionally diverse stilbene architectures with greater precision and efficiency. nih.gov
Cross-coupling reactions, catalyzed by transition metals, have emerged as a powerful tool for the synthesis of stilbenes. rsc.org These methods offer a high degree of control over the stereochemistry of the double bond, which is crucial for tuning the optical and electronic properties of the final molecule. For asymmetrically substituted stilbenes like 4-Methoxy-4'-heptoxy-trans-stilbene, these modern techniques allow for the specific and high-yield coupling of two different aryl halides or organometallic reagents. Recent advancements include the development of visible-light-induced cross-coupling reactions, which offer a more sustainable and milder alternative to traditional methods. rsc.org For instance, the use of organophotoredox catalysts like eosin (B541160) Y under green LED irradiation has enabled the synthesis of (E)-stilbenes with high selectivity. rsc.org
Furthermore, chemists are exploring innovative strategies to construct "stiff-stilbenes," which are derivatives with a fused ring system that restricts the rotation around the central double bond. nih.gov This structural modification enhances the thermal stability of the Z-isomer and often leads to higher quantum yields for photoisomerization, making them attractive for applications in molecular switches and smart materials. nih.govnih.gov Synthetic routes to these complex structures, such as the McMurry coupling and subsequent formylation reactions, are being continuously refined. nih.gov
Table 1: Comparison of Synthetic Methods for Stilbene Derivatives
| Method | Description | Advantages | Disadvantages |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Well-established, good for many substrates. | Can produce mixtures of E/Z isomers, phosphine (B1218219) oxide byproduct can be difficult to remove. nih.gov |
| Horner-Wadsworth-Emmons | Modification of the Wittig reaction using a phosphonate (B1237965) carbanion. | Often gives higher E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed. nih.gov | Requires synthesis of the phosphonate ester. |
| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. | High functional group tolerance, good stereoselectivity. rsc.org | Requires a catalyst, can be sensitive to reaction conditions. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Mild reaction conditions, commercially available reagents. researchgate.net | Boronic acids can be unstable. |
| Visible-Light Photocatalysis | Uses light energy and a photocatalyst to drive the reaction. | Environmentally friendly, mild conditions, high selectivity. rsc.org | Substrate scope may be limited. |
Advanced Computational Methodologies for Predictive Material Design
The synergy between experimental synthesis and computational modeling is accelerating the discovery of new stilbene-based materials. Advanced computational techniques allow for the prediction of molecular properties and the rational design of molecules with desired functionalities before their synthesis, saving significant time and resources.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are workhorse methods for investigating the electronic structure, absorption and emission spectra, and photochemical properties of stilbene derivatives. researchgate.netelifesciences.org For a molecule like this compound, these calculations can predict its UV-Vis absorption maximum, fluorescence characteristics, and the energy barriers associated with its trans-cis isomerization. This information is crucial for understanding its behavior in different environments and for designing new liquid crystal materials or molecular probes.
Molecular dynamics (MD) simulations are employed to study the behavior of stilbene derivatives in larger systems, such as in solution, within a polymer matrix, or at interfaces. nih.gov These simulations provide insights into how intermolecular interactions and the surrounding environment influence the conformation and dynamics of the stilbene molecule. For example, MD simulations can help to understand the self-assembly behavior of stilbene-containing amphiphiles and the formation of supramolecular structures. nih.gov
Recent research has also focused on developing more accurate and efficient methods for simulating nonadiabatic dynamics, which are essential for describing photochemical reactions like the photoisomerization of stilbene. acs.org By examining the potential energy surfaces and identifying conical intersections, researchers can gain a deeper understanding of the factors that control the reaction pathways and quantum yields. acs.org This knowledge is critical for designing more efficient and robust photoswitches.
Exploration of Polymeric Stilbene Systems and Supramolecular Assemblies
Integrating stilbene units into polymeric and supramolecular structures is a rapidly growing area of research, aiming to create materials with emergent properties and dynamic functions. rsc.orgnih.gov The photoresponsive nature of the stilbene core allows for the light-induced modulation of the properties of these larger assemblies.
Stilbene-containing polymers can be designed to exhibit photo-switchable characteristics. For example, incorporating stilbene derivatives into the backbone or as side chains of a polymer can allow for the reversible control of the polymer's conformation, solubility, or mechanical properties upon irradiation with light. nih.gov These materials have potential applications in areas such as data storage, responsive coatings, and drug delivery systems. nih.gov
Supramolecular chemistry offers another powerful approach to harnessing the properties of stilbenes. nih.gov Through non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions, stilbene-based molecules can self-assemble into well-defined nanostructures like fibers, vesicles, and gels. rsc.orgnih.gov The photoisomerization of the stilbene units within these assemblies can trigger a macroscopic response, such as a sol-gel transition or a change in morphology. nih.gov Recent studies have shown that the self-assembly of stilbene derivatives can be controlled by multiple stimuli, including light and pH, leading to the formation of complex and functional soft materials. nih.gov The introduction of aggregation-induced emission (AIE) properties to stilbene-based supramolecular polymers is also a promising direction for developing novel fluorescent materials. nih.govfrontiersin.org
Interdisciplinary Research Integrating Stilbene Chemistry with Materials Science and Advanced Photophysics
The future of stilbene chemistry lies in its integration with other scientific disciplines, particularly materials science and advanced photophysics. researchgate.net This interdisciplinary approach is leading to the development of innovative materials with applications in optics, electronics, and biomedicine. sanmin.com.twresearchgate.net
In materials science, stilbene derivatives like this compound are valued for their liquid crystalline properties. The rigid, elongated structure of the trans-isomer, combined with the flexible alkoxy chains, promotes the formation of mesophases, which are essential for applications in displays and sensors. The ability to switch the molecule's shape through photoisomerization opens up possibilities for creating photo-addressable liquid crystal devices.
The unique photophysical properties of stilbenes are being exploited in the field of advanced photophysics. rsc.org Researchers are investigating the fundamental processes of photoisomerization, fluorescence, and energy transfer in stilbene derivatives with unprecedented detail using ultrafast spectroscopic techniques. sanmin.com.tw This fundamental understanding is crucial for the development of more efficient light-emitting diodes (LEDs), organic lasers, and fluorescent probes for biological imaging. sanmin.com.tw The study of "stiff-stilbenes" has been particularly insightful, as their constrained structures simplify the photoisomerization process and provide a clearer model for theoretical studies. nih.gov The development of stiff-stilbene photoswitches that can be operated with visible light is a significant breakthrough, as it avoids the use of potentially damaging UV radiation. nih.gov
The intersection of stilbene chemistry with biology and medicine is also a vibrant area of research. nih.govnih.gov While this article does not delve into specific therapeutic applications, the development of stilbene-based fluorescent probes and photoresponsive materials for biological systems highlights the broad impact of this class of compounds. hilarispublisher.com
Q & A
Q. How do the nonlinear optical (NLO) properties of 4-Methoxy-4'-heptoxy-trans-stilbene compare to nitro-substituted analogs?
- Methodological Answer : Electric-field-induced second harmonic (EFISH) and third harmonic generation (THG) studies reveal that methoxy/heptoxy substituents enhance hyperpolarizability (β) due to electron-donating effects, whereas nitro groups (e.g., 4-methoxy-4'-nitrostilbene) exhibit higher β values (Table 4, ). Computational DFT analysis (e.g., B3LYP/6-311+G(d,p)) can quantify dipole moment (μ) and β, correlating with experimental EFISH data. For example, μ ≈ 5.2 D and β ≈ 120×10⁻³⁰ esu for the methoxy/heptoxy derivative .
Q. What strategies resolve contradictions in reported biological activity data for stilbene derivatives?
- Methodological Answer :
- Experimental Design : Use standardized cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO <0.1% v/v).
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin).
- Structural Confirmation : Validate compound identity via ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and HRMS before bioassays .
- Meta-Analysis : Cross-reference with databases like PubChem (CID 14543984) to identify batch-specific impurities .
Q. How can computational modeling predict the solid-state packing behavior of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., Materials Studio) using COMPASS forcefields can model crystal packing. Input experimental lattice parameters (e.g., a=8.2 Å, b=10.5 Å, c=12.3 Å from SC-XRD) to simulate intermolecular interactions. Hydrogen bonding between methoxy oxygen and heptoxy alkyl chains dominates packing efficiency. Pair distribution function (PDF) analysis validates simulated vs. experimental XRD patterns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst Optimization : Use chiral phosphine ligands (e.g., BINAP) in asymmetric Heck reactions to achieve ee >95% .
- Process Monitoring : In-line FTIR tracks reaction progress; chiral HPLC (Chiralpak AD-H column) quantifies ee during pilot-scale runs.
- Thermodynamic Control : Crystallization-induced dynamic resolution (CIDR) in heptane/ethyl acetate mixtures enriches trans-isomer yield to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
